2,3-Difluoro-4-(hexyloxy)phenol
Description
Contextual Significance of Difluorinated Aromatic Systems
The introduction of two fluorine atoms onto an aromatic ring, creating a difluorinated system, can profoundly alter the molecule's electronic properties, lipophilicity, and metabolic stability. In medicinal chemistry, this substitution is a common strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. nih.govyork.ac.ukgoogleapis.com The strong electron-withdrawing nature of fluorine can influence the acidity of the phenolic proton and modulate the molecule's interaction with biological targets. In materials science, difluorinated aromatic compounds are investigated for their potential in creating novel liquid crystals and polymers with specific dielectric properties and thermal stability. google.com
Role of Long-Chain Alkoxy Substituents in Molecular Engineering
The presence of a long-chain alkoxy group, such as a hexyloxy group, is a key feature in the design of molecules for specific applications, particularly in materials science. The length and flexibility of the alkyl chain can influence the molecule's self-assembly properties, leading to the formation of liquid crystalline phases. Current time information in Singapore.wisc.edu In general, as the length of the alkyl chain increases, there is a tendency for the material to exhibit a greater number of mesophases. wisc.edu The alkoxy group also impacts the solubility and processing characteristics of the final material.
Rationale for Investigating 2,3-Difluoro-4-(hexyloxy)phenol
The specific substitution pattern of this compound suggests a deliberate design to combine the effects of both difluorination and a long-chain alkoxy substituent. The ortho and meta positioning of the fluorine atoms relative to the hydroxyl group, and the para positioning of the hexyloxy group, would create a unique distribution of electron density and steric bulk. This could lead to interesting intermolecular interactions and potentially novel material properties. The investigation of this compound would be driven by the desire to understand how these combined structural features influence its physical, chemical, and biological properties.
Overview of Research Directions and Prospective Scientific Contributions
Given the structural characteristics of this compound, several research directions can be envisioned. A primary focus would likely be in the field of liquid crystals, exploring its potential to form various mesophases and its response to external stimuli. nih.govwisc.edu Another significant area of research would be in medicinal chemistry, investigating its potential as a building block for more complex biologically active molecules. york.ac.ukgoogleapis.com The synthesis and characterization of this compound would provide valuable data for computational models that aim to predict the properties of fluorinated organic materials.
Physicochemical Properties of this compound
While detailed experimental data for this specific compound is scarce, some basic properties can be identified from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 163002-45-7 | Current time information in Singapore. |
| Molecular Formula | C₁₂H₁₆F₂O₂ | Current time information in Singapore. |
| Molecular Weight | 230.25 g/mol | Calculated |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-hexoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c1-2-3-4-5-8-16-10-7-6-9(15)11(13)12(10)14/h6-7,15H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWXIWOATNTDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 2,3 Difluoro 4 Hexyloxy Phenol
Retrosynthetic Analysis and Key Precursors
A retrosynthetic approach to 2,3-Difluoro-4-(hexyloxy)phenol primarily involves disconnecting the ether linkage. This bond disconnection points to two principal precursors: a fluorinated phenolic scaffold, such as 2,3-difluorohydroquinone, and a hexyl group donor, typically an n-hexyl halide. The core challenge lies in the synthesis of the appropriately substituted fluorinated phenol (B47542).
Synthesis of Fluorinated Phenol Scaffolds
The creation of poly-fluorinated phenol compounds is a critical step, and several methods have been developed to achieve this. google.com Traditional techniques often involved diazotization of a corresponding aniline (B41778) followed by hydrolysis, but these methods can suffer from multiple steps and the generation of significant waste. google.com
Modern approaches offer more efficient and environmentally benign alternatives:
Catalytic Substitution: A method has been disclosed for synthesizing poly-fluorinated phenols by reacting a precursor compound in a solvent at elevated temperature and pressure in the presence of a catalyst like Raney Ni or Pd/C. This process can achieve yields upwards of 80% and purities of 99.5%. google.com
Copper-Catalyzed Etherification/Hydrolysis: Another strategy involves a copper-catalyzed etherification of a fluorine-containing bromobenzene (B47551) with tert-butanol, followed by hydrolysis of the resulting tert-butyl ether with concentrated sulfuric acid to yield the fluorinated phenol. This process is noted for its mild conditions and high yields. nus.edu.sg
Deoxyfluorination of Phenols: Direct conversion of phenols to aryl fluorides can be achieved through deoxyfluorination. While often used to convert hydroxyl groups to fluorine, related chemistry can be adapted for constructing fluorinated aromatic systems. harvard.edu
From Boronic Acids: The ipso-hydroxylation of fluorinated arylboronic acids provides a powerful and versatile route to fluorinated phenols. rsc.orgorganic-chemistry.org
Strategies for Hexyloxy Chain Introduction
The introduction of the hexyloxy chain is most commonly accomplished via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a hexyl electrophile, such as 1-bromohexane (B126081) or 1-iodohexane (B118524).
The choice of base and solvent is crucial for the success of the etherification. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), acetone (B3395972), or acetonitrile (B52724). In some cases, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases. organic-chemistry.org
| Reaction | Reagents | Typical Conditions |
| Williamson Ether Synthesis | Phenol, Base (e.g., K₂CO₃, NaH), Alkyl Halide (e.g., 1-Bromohexane) | Polar aprotic solvent (e.g., DMF, Acetonitrile), Heat |
This interactive table summarizes the key components of the Williamson ether synthesis for introducing an alkoxy chain onto a phenol.
Modern Organic Synthesis Approaches for this compound
Modern synthetic chemistry offers several sophisticated pathways to construct functionalized aromatic compounds like this compound, often providing greater control over regioselectivity and functional group tolerance.
Etherification Reactions of Difluorophenols
A direct and logical route to the target molecule is the etherification of a suitable difluorophenol precursor. The most likely starting material for this approach is 2,3-difluorohydroquinone. The Williamson ether synthesis would be the method of choice. A key challenge in this approach is achieving selective mono-etherification of the hydroquinone. By carefully controlling the stoichiometry of the base and the hexyl halide, it is possible to favor the formation of the mono-alkoxylated product over the di-alkoxylated byproduct.
The reaction would proceed as follows:
Deprotonation: 2,3-difluorohydroquinone is treated with one equivalent of a base (e.g., potassium carbonate) to selectively deprotonate one of the phenolic hydroxyl groups.
Nucleophilic Attack: The resulting phenoxide attacks 1-bromohexane in an Sₙ2 reaction to form the ether bond, yielding this compound.
The starting 2,3-difluorophenol (B1222669) itself is a commercially available solid with a melting point of 39-42 °C. sigmaaldrich.comsynquestlabs.com
Grignard Reagent Mediated Syntheses of Functionalized Phenols
Grignard reagents provide a powerful tool for forming carbon-carbon bonds and can also be used to synthesize phenols. wikipedia.org An approach utilizing a Grignard reagent could involve the formation of a difluorinated arylmagnesium halide, followed by oxidation to introduce the hydroxyl group. nih.gov
A potential synthetic sequence is:
Grignard Formation: Start with a suitably substituted bromobenzene, for example, 1-bromo-2,3-difluoro-4-(hexyloxy)benzene (B3255561). This precursor would be reacted with magnesium metal in an ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent. The use of highly activated Rieke magnesium can facilitate the formation of such functionalized Grignard reagents at low temperatures. organic-chemistry.org
Oxidation: The formed Grignard reagent is then oxidized to yield the desired phenol. A common method is bubbling oxygen through the solution followed by an acidic workup. More controlled aerobic oxidation methods in continuous-flow systems have also been developed, which show good tolerance for a range of functional groups. nih.gov
This route is advantageous as it builds the phenolic functionality onto an already assembled, functionalized benzene (B151609) ring.
Boronic Acid Intermediate Pathways and Subsequent Transformations
The use of boronic acids and their derivatives is a cornerstone of modern organic synthesis, particularly for the formation of C-C and C-O bonds. nih.gov The synthesis of phenols via the oxidation of arylboronic acids is a well-established and high-yielding method. rsc.orgresearchgate.net
A plausible pathway to this compound using this methodology would involve the synthesis of a (2,3-difluoro-4-(hexyloxy)phenyl)boronic acid intermediate.
Borylation: The synthesis of the boronic acid intermediate could be achieved by reacting 1-bromo-2,3-difluoro-4-(hexyloxy)benzene with a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (Miyaura borylation).
Oxidative Hydroxylation: The isolated boronic acid (or its boronate ester) is then subjected to oxidation to replace the boronic acid moiety with a hydroxyl group. This transformation, known as ipso-hydroxylation, can be achieved under mild conditions using an oxidizing agent like hydrogen peroxide, often in the presence of a base. rsc.orgorganic-chemistry.org This method is known for its high functional group tolerance and excellent yields. rsc.org
Alternatively, a Suzuki coupling reaction could be employed. For example, 2,3-difluorophenylboronic acid could be coupled with a protected 4-bromophenol, followed by introduction of the hexyloxy group and deprotection. chemicalbook.com
| Pathway | Key Intermediate | Key Transformation | Advantages |
| Grignard Synthesis | Arylmagnesium Halide | Oxidation of Grignard Reagent | Builds phenol on a pre-functionalized ring |
| Boronic Acid Synthesis | Arylboronic Acid | ipso-Hydroxylation of Boronic Acid | Mild conditions, high yields, excellent functional group tolerance rsc.org |
This interactive table compares the key features of the Grignard and Boronic Acid pathways for synthesizing functionalized phenols.
Nucleophilic Aromatic Substitution (NAS) Reactions on Fluorinated Aromatics
The synthesis of fluorinated aromatic compounds often employs nucleophilic aromatic substitution (SNAr). This reaction is particularly effective on aromatic rings that are electron-deficient. libretexts.org The presence of one or more fluorine atoms, being the most electronegative element, significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.orgnumberanalytics.com
The SNAr mechanism is typically a two-step addition-elimination process:
Addition: A nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org
For this mechanism to be effective, two primary conditions must be met:
The aromatic ring must be activated by potent electron-withdrawing groups. Multiple fluorine atoms serve this purpose effectively.
A suitable leaving group, typically a halide, must be present on the ring. libretexts.org
Interestingly, in SNAr reactions, fluoride (B91410) is an excellent leaving group, with reactivity often following the order F > Cl > Br > I. libretexts.org This is contrary to leaving group ability in SN1 and SN2 reactions. The reason lies in the rate-determining step of the SNAr reaction, which is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and stabilizes the transition state leading to the Meisenheimer complex, thus accelerating the reaction rate. libretexts.org
While direct synthesis of this compound via SNAr on a precursor like 1,2,3,4-tetrafluorobenzene (B1293379) is conceivable, a more common and direct route involves building the molecule from a phenol precursor. The key step is the formation of the ether linkage, which is typically achieved via the Williamson ether synthesis. This reaction involves a phenoxide ion acting as a nucleophile, attacking an alkyl halide in an SN2 reaction. wikipedia.orgyoutube.com
Chemo- and Regioselective Considerations in Synthesis
The synthesis of this compound logically starts from 2,3-difluorohydroquinone. The primary challenge in this synthesis is achieving selective mono-O-alkylation, a classic problem of chemoselectivity.
Chemoselectivity: With two hydroxyl groups, 2,3-difluorohydroquinone can react with an alkylating agent, such as 1-bromohexane, to form three possible products: the desired mono-alkylated this compound, the di-alkylated 1,4-bis(hexyloxy)-2,3-difluorobenzene, and unreacted starting material.
To favor the formation of the mono-ether product, careful control over reaction stoichiometry is paramount. Typically, the reaction is performed using an equimolar amount or a slight deficit of the alkylating agent and the base relative to the diol. This statistical approach increases the probability of a diol molecule reacting only once.
Regioselectivity: The two hydroxyl groups in 2,3-difluorohydroquinone are chemically equivalent due to the molecule's symmetry. Therefore, the initial alkylation can occur at either position without distinction, leading to a single mono-alkylated product. The challenge is not one of regioselectivity between the two hydroxyl groups, but of preventing further reaction on the remaining phenol group.
The Williamson ether synthesis is the method of choice for this transformation. wikipedia.org It involves deprotonating the phenol with a suitable base to form a more nucleophilic phenoxide, which then displaces the halide from the alkyl halide. youtube.comyoutube.com
Optimization of Reaction Conditions and Yields for this compound
Optimizing the Williamson ether synthesis for the selective mono-alkylation of 2,3-difluorohydroquinone involves fine-tuning several reaction parameters to maximize the yield of this compound while minimizing the formation of the di-ether byproduct. A similar procedure for the synthesis of 2,3-difluoro-1-decyloxybenzene from 2,3-difluorophenol reported a 90% yield using potassium carbonate in DMF at 80°C for 16 hours, providing a solid starting point for optimization. rsc.org
Key parameters for optimization include:
Base: The choice of base is critical. A weak base like potassium carbonate (K₂CO₃) is often preferred over strong bases like sodium hydride (NaH). Weaker bases can help control the extent of deprotonation, reducing the concentration of the highly reactive diphenoxide dianion, which would readily lead to the di-alkylated product. nih.gov
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are typically used as they effectively solvate the cation of the base and facilitate the SN2 reaction. rsc.orgnih.gov
Alkylating Agent Stoichiometry: As discussed, using 0.9 to 1.1 equivalents of the alkylating agent (e.g., 1-bromohexane or 1-iodohexane) is crucial. Using an iodide as the leaving group can increase the reaction rate compared to a bromide or chloride. nih.gov
Temperature and Reaction Time: Moderate temperatures (e.g., 60-80 °C) are generally sufficient. rsc.org Higher temperatures can increase the rate of the undesired second alkylation and potentially lead to side reactions. Reaction progress should be monitored (e.g., by TLC) to determine the optimal time to stop the reaction, balancing the consumption of starting material with the formation of the byproduct. orgsyn.org
The following interactive table illustrates potential optimization strategies for this synthesis.
| Parameter | Condition A (Control) | Condition B (Selectivity Focus) | Condition C (Rate Focus) | Expected Outcome |
| Starting Material | 2,3-Difluorohydroquinone | 2,3-Difluorohydroquinone | 2,3-Difluorohydroquinone | - |
| Alkylating Agent | 1-Bromohexane (1.1 eq) | 1-Bromohexane (0.95 eq) | 1-Iodohexane (1.0 eq) | Iodo- leaving group increases rate. |
| Base | K₂CO₃ (1.1 eq) | K₂CO₃ (1.0 eq) | K₂CO₃ (2.2 eq) | Excess base may favor di-alkylation. |
| Solvent | DMF | Acetonitrile | DMF | DMF is a higher boiling, stronger solvent. |
| Temperature | 80 °C | 60 °C | 80 °C | Lower temp favors selectivity over rate. |
| Time | 16 h | 24 h | 12 h | Adjust time to optimize yield. |
This table is based on established principles of Williamson ether synthesis and related literature procedures.
Green Chemistry Principles in Synthetic Design
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. rsc.org The goal is to enhance efficiency, reduce waste, and use less hazardous materials. numberanalytics.comdovepress.com
Key green considerations include:
Solvent Reduction and Replacement: Traditional solvents like DMF are effective but pose health and environmental risks. rsc.org Greener alternatives could be explored, such as shifting to more benign solvents like acetonitrile or even employing solvent-free conditions.
Phase-Transfer Catalysis: Using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can enhance reaction rates and efficiency, especially in biphasic systems (e.g., aqueous base and organic reactant). youtube.com This can allow for the use of less hazardous bases and lower reaction temperatures, reducing energy consumption.
Use of Renewable Feedstocks: While the immediate precursors are likely petrochemical-based, a broader green chemistry perspective would investigate synthesizing them from renewable bio-based sources.
Waste Minimization: Optimizing the reaction (as per section 2.4) to maximize the yield of the desired product directly minimizes waste by reducing the amount of unreacted starting materials and byproducts that require separation and disposal. acs.org
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Difluoro 4 Hexyloxy Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 2,3-Difluoro-4-(hexyloxy)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multi-dimensional techniques, provides an unambiguous assignment of its atomic constituents and their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) for Aliphatic and Aromatic Environments
¹H NMR spectroscopy offers critical insights into the chemical environment of protons within a molecule. In the case of this compound, the spectrum is logically divided into signals arising from the aliphatic hexyloxy chain and the aromatic ring.
The protons of the hexyloxy group exhibit characteristic chemical shifts. The terminal methyl (CH₃) protons typically appear as a triplet at the most upfield region of the aliphatic signals. The subsequent methylene (B1212753) (CH₂) groups along the chain present as multiplets, with their chemical shifts progressively moving downfield as they approach the electron-withdrawing oxygen atom. The methylene group directly attached to the phenolic oxygen (O-CH₂) is the most deshielded of the aliphatic protons, appearing as a triplet.
The aromatic region of the spectrum reveals two distinct signals corresponding to the two protons on the benzene (B151609) ring. These protons are influenced by the electronic effects of the hydroxyl, hexyloxy, and two fluorine substituents. The coupling between these aromatic protons and with the neighboring fluorine atoms results in complex splitting patterns, often appearing as multiplets. The integration of these signals confirms the presence of two aromatic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 6.80 - 7.10 | m | - |
| O-CH₂ | 4.05 | t | 6.5 |
| CH₂ | 1.80 | p | 6.7 |
| (CH₂)₃ | 1.30 - 1.55 | m | - |
| CH₃ | 0.90 | t | 7.0 |
Note: 'm' denotes multiplet, 't' denotes triplet, and 'p' denotes pentet. Data is representative and may vary slightly based on solvent and instrument conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete census of the carbon environments.
The aliphatic carbons of the hexyloxy chain are observed in the upfield region of the spectrum. The terminal methyl carbon appears at the highest field, followed by the signals for the other methylene carbons, with the carbon directly bonded to the oxygen (O-CH₂) appearing at the lowest field in this group due to the oxygen's deshielding effect.
The aromatic region displays six signals corresponding to the carbons of the benzene ring. The chemical shifts of these carbons are significantly influenced by the substituents. The carbons directly bonded to the fluorine atoms (C-F) exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a characteristic feature. The carbon attached to the hydroxyl group (C-OH) and the carbon bearing the hexyloxy group (C-O-alkyl) also show distinct chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-OH | 140 - 150 |
| C-F | 140 - 155 (dd, ¹JCF, ²JCF) |
| C-O-alkyl | 140 - 150 |
| Aromatic C-H | 105 - 120 |
| O-CH₂ | ~69 |
| CH₂ | ~31 |
| CH₂ | ~29 |
| CH₂ | ~25 |
| CH₂ | ~22 |
| CH₃ | ~14 |
Note: 'dd' denotes doublet of doublets. Chemical shifts are approximate and can be influenced by experimental conditions.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Shifts and Coupling Phenomena
¹⁹F NMR is an indispensable tool for characterizing fluorinated organic compounds due to its high sensitivity and the wide range of chemical shifts. nih.gov For this compound, this technique provides direct information about the electronic environment of the two fluorine atoms. nih.gov
The spectrum will show two distinct signals, one for each fluorine atom, as they are in different chemical environments relative to the hydroxyl and hexyloxy groups. The chemical shifts of these fluorine atoms are reported relative to a standard, such as CFCl₃. rsc.org The signals will likely appear as doublets of doublets due to coupling to each other (geminal F-F coupling) and to the adjacent aromatic protons (vicinal H-F coupling). The magnitude of these coupling constants provides valuable structural information.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assessment
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons in the hexyloxy chain, confirming their sequence. It would also show correlations between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon signal for each protonated carbon by identifying the proton attached to it. For instance, the signal for the O-CH₂ proton would correlate with the signal for the O-CH₂ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). HMBC is crucial for piecing together the entire molecular structure. For example, it would show a correlation between the O-CH₂ protons and the aromatic carbon to which the hexyloxy group is attached (C-4), confirming the position of the ether linkage. It would also show correlations between the aromatic protons and the neighboring carbons, helping to assign the quaternary carbons.
Vibrational Spectroscopy for Functional Group and Conformation Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups. rsc.orgrsc.org
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group (O-H) stretching vibration. The broadness of this peak is indicative of hydrogen bonding.
C-H Stretches: Sharp peaks in the 2850-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the aliphatic hexyloxy chain. Aromatic C-H stretching vibrations typically appear at slightly higher wavenumbers, above 3000 cm⁻¹.
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to several sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the C-O bond of the phenol (B47542) and the ether linkage will result in strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
C-F Stretch: The carbon-fluorine stretching vibrations are expected to produce strong, characteristic absorption bands in the 1000-1400 cm⁻¹ region. nih.gov
Table 3: FT-IR Spectroscopic Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| C-O Stretch | 1000 - 1300 | Strong |
Note: Wavenumber ranges are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When monochromatic light, typically from a laser, interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the molecule's vibrational energy levels. These vibrational modes are specific to the chemical bonds and functional groups present, making the Raman spectrum a molecular fingerprint.
Table 1: Representative Raman Bands for Phenolic and Fluorinated Aromatic Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
| O-H Stretch | 3200-3600 | Broad band, position sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000-3100 | |
| Aliphatic C-H Stretch | 2850-3000 | From the hexyloxy group. |
| Aromatic C=C Stretch | 1400-1650 | Multiple bands, sensitive to substitution. |
| C-O Stretch (Phenolic) | 1200-1260 | |
| C-F Stretch | 1100-1400 | Position can vary with the degree of fluorination. |
| Ring Breathing Mode | ~800 | Aromatic ring vibration, sensitive to substitution. |
Note: The data in this table represents typical values for the indicated functional groups and are not specific experimental values for this compound.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light that are absorbed are characteristic of the molecule's electronic structure, particularly the conjugated π systems.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Phenol itself typically exhibits two main absorption bands in the UV region. rsc.org The introduction of fluorine atoms and a hexyloxy group will influence the position and intensity of these bands (a bathochromic or hypsochromic shift). The fluorine atoms, being electron-withdrawing, and the hexyloxy group, being electron-donating through its oxygen atom, will have competing effects on the electronic transitions of the benzene ring. While specific experimental data for this compound is not available, related fluorinated phenols have been studied, showing shifts in their absorption maxima depending on the degree and position of fluorination.
Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Expected λmax (nm) | Notes |
| π → π | ~270-290 | This represents the primary absorption band for the substituted benzene ring. The exact position would be influenced by the electronic effects of the substituents. |
| n → π | ~220-240 | A shorter wavelength absorption band is also expected. |
Note: These are estimated values based on the spectroscopy of related phenolic compounds and are not specific experimental data for this compound.
Fluorescence and Phosphorescence Spectroscopy (if applicable)
Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. Fluorescence is a rapid process involving a transition between states of the same spin multiplicity (e.g., singlet to singlet), while phosphorescence is a slower process involving a change in spin multiplicity (e.g., triplet to singlet).
The potential for this compound to exhibit fluorescence or phosphorescence would depend on its electronic structure and the efficiency of non-radiative decay processes. Many phenolic compounds are fluorescent, and the emission wavelength and intensity are often sensitive to the environment, such as solvent polarity and pH. The presence of heavy atoms like halogens can sometimes enhance phosphorescence. A detailed study would be required to determine if this specific compound is luminescent and to characterize its emission properties.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or more decimal places).
For this compound (C₁₂H₁₆F₂O₂), the theoretical exact mass can be calculated. This value can then be compared to the experimentally measured mass to confirm the elemental composition. In addition to providing the molecular weight, HRMS can also be used to study the fragmentation patterns of the molecule. By analyzing the masses of the fragment ions produced in the mass spectrometer, it is possible to deduce the structure of the original molecule. Expected fragmentation pathways for this compound would include cleavage of the hexyloxy group and loss of functional groups from the aromatic ring.
Table 3: Theoretical Monoisotopic Mass of this compound
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₁₂H₁₆F₂O₂ | 230.1118 |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture (if applicable)
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique involves irradiating a single, well-ordered crystal with X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the precise arrangement of atoms within the crystal can be determined.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of information, including:
Precise bond lengths and angles.
The conformation of the hexyloxy chain.
The planarity of the benzene ring.
Intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking.
This detailed structural information is invaluable for understanding the molecule's physical and chemical properties. As of now, there is no publicly available single-crystal X-ray diffraction data for this compound.
Theoretical and Computational Chemistry Studies of 2,3 Difluoro 4 Hexyloxy Phenol
Reactivity and Electronic Property Descriptors
Beyond spectroscopy, computational chemistry can quantify a molecule's intrinsic reactivity and electronic character. Descriptors derived from the calculated electronic structure, such as frontier molecular orbitals and electrostatic potential maps, provide a framework for predicting how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. Conversely, a small gap suggests the molecule is more polarizable and more chemically reactive. For 2,3-Difluoro-4-(hexyloxy)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and oxygen atoms, while the LUMO would likely be distributed across the aromatic system.
Illustrative Data Table: Frontier Orbital Energies Disclaimer: The following table contains hypothetical data for this compound, calculated using a standard DFT method (e.g., B3LYP/6-31G(d)). This data is for illustrative purposes only.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.8 to -6.2 |
| ELUMO | -1.0 to -1.4 |
| HOMO-LUMO Gap (ΔE) | 4.6 to 5.0 |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity, particularly for non-covalent interactions. The map reveals the charge distribution from a reactant's point of view.
Different colors on the MEP surface indicate different potential values:
Red: Regions of most negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, electron-poor. These are sites prone to nucleophilic attack.
Green/Yellow: Regions of near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the phenolic oxygen and the two fluorine atoms due to their high electronegativity. A region of positive potential (blue) would likely be associated with the acidic hydrogen of the hydroxyl group, indicating its susceptibility to deprotonation and its role as a hydrogen bond donor. The hexyloxy chain would exhibit a largely neutral (green) potential.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar, intuitive language of Lewis structures, including bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu This analysis provides a quantitative description of electron delocalization, which is crucial for understanding the stability and reactivity of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, with stronger interactions indicating greater electron delocalization and stabilization. researchgate.net
For a molecule like this compound, NBO analysis would elucidate several key features:
Hybridization: NBO analysis determines the hybridization of atomic orbitals participating in bond formation. For instance, it would describe the precise sp-hybridization of the carbon atoms in the aromatic ring and the oxygen atoms of the ether and hydroxyl groups. uni-muenchen.de These hybridization states are fundamental to the molecule's geometry and bonding characteristics.
Donor-Acceptor Interactions: The stabilization energies associated with donor-acceptor interactions can be calculated. For example, the interaction between a lone pair orbital on the oxygen atom (donor) and an antibonding π* orbital of the aromatic ring (acceptor) would be quantified. The larger this stabilization energy (E(2)), the more significant the electron delocalization. researchgate.netresearchgate.net
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |
| LP (1) O (hydroxyl) | π* (C-C) of ring | High | n -> π |
| LP (1) O (hexyloxy) | π (C-C) of ring | Moderate to High | n -> π |
| π (C=C) of ring | π (C=C) of ring | Moderate | π -> π |
| σ (C-H) | σ (C-F) | Low | σ -> σ* |
This table is illustrative and represents the expected types of interactions and their relative strengths. Actual values would require specific quantum chemical calculations.
Non-Linear Optical (NLO) Property Calculations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. ipme.ru This property is the foundation for technologies like frequency conversion of light and all-optical switching. tcichemicals.com Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry (donor-acceptor character), often exhibit pronounced NLO properties. nih.gov
Computational methods, typically employing Density Functional Theory (DFT), are instrumental in predicting the NLO response of a molecule before its synthesis. rsc.org The key parameters calculated are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. nih.gov
For this compound, the following structural features would be relevant to its potential NLO properties:
Donor-Acceptor Character: The hexyloxy and hydroxyl groups act as electron donors, pushing electron density into the aromatic ring. The fluorine atoms, with their strong electronegativity, act as electron-withdrawing groups. This inherent donor-acceptor framework can lead to a significant dipole moment and enhance the NLO response.
π-Conjugation: The benzene (B151609) ring provides a pathway for electron delocalization, which is essential for NLO activity. tcichemicals.com
Asymmetry: The substitution pattern on the benzene ring breaks its symmetry, a necessary condition for a non-zero first hyperpolarizability (β), which is responsible for second-harmonic generation. ipme.ru
Calculations would involve optimizing the molecular geometry and then computing the components of the hyperpolarizability tensors. The magnitude of these values would indicate the potential of this compound as an NLO material.
Below is an illustrative table of the kind of data that NLO calculations would provide. The values are hypothetical and serve to demonstrate the output of such a computational study.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | > 2.0 D |
| First Hyperpolarizability (β_tot) | Non-zero |
| Second Hyperpolarizability (γ_tot) | Moderate |
This table is for illustrative purposes. The actual values are dependent on the level of theory and basis set used in the calculation.
While specific experimental or computational studies on this compound are scarce, the theoretical frameworks of NBO and NLO analysis provide a robust methodology for predicting and understanding its electronic structure and potential as a functional material.
Mechanistic Organic Chemistry and Reactivity of 2,3 Difluoro 4 Hexyloxy Phenol
Aromatic Ring Functionalization Pathways
In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it. chemguide.co.uklibretexts.orgtutorchase.com Similarly, the hexyloxy group is also an ortho, para-director. The fluorine atoms, being halogens, are deactivating yet ortho, para-directing. libretexts.orgkaibangchem.com
Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are predicted to occur predominantly at the C5 position.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of 2,3-Difluoro-4-(hexyloxy)phenol
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br₂/FeBr₃ | 5-Bromo-2,3-difluoro-4-(hexyloxy)phenol |
| Nitration | HNO₃/H₂SO₄ | 2,3-Difluoro-4-(hexyloxy)-5-nitrophenol |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(2,3-Difluoro-4-hydroxy-5-(hexyloxy)phenyl)ethan-1-one |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution and may not represent experimentally verified results for this specific compound.
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. nih.gov In this compound, the fluorine atoms could potentially act as leaving groups. For a nucleophile to displace one of the fluorine atoms, the ring would need to be further activated by strongly electron-withdrawing groups, which are absent in the parent molecule.
However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, SNAr might be possible. The fluorine at C2 is ortho to the hydroxyl group and meta to the hexyloxy group, while the fluorine at C3 is meta to both. The electron-donating nature of the hydroxyl and hexyloxy groups generally disfavors SNAr. Therefore, nucleophilic aromatic substitution on this compound is expected to be challenging.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site of reactivity in this compound, participating in reactions typical of phenols. tutorchase.com
The hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved by reacting the phenol (B47542) with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. Etherification, such as the Williamson ether synthesis, can occur by first converting the phenol to its more nucleophilic phenoxide salt with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) followed by reaction with an alkyl halide.
Table 2: Representative Esterification and Etherification Reactions of this compound
| Reaction | Reagents | Product |
| Acetylation | Acetic anhydride, Pyridine | 2,3-Difluoro-4-(hexyloxy)phenyl acetate |
| Benzylation | Benzyl bromide, K₂CO₃ | 1-(Benzyloxy)-2,3-difluoro-4-(hexyloxy)benzene |
This table provides illustrative examples of reactions and predicted products.
Phenols can be oxidized to quinones. libretexts.orgfiveable.me The oxidation of this compound would likely lead to the formation of a benzoquinone derivative, although the specific structure of the product would depend on the oxidizing agent used and the reaction conditions. The presence of the electron-donating hexyloxy group could influence the oxidation potential. The reduction of the aromatic ring of a phenol is generally difficult due to its aromatic stability.
Transformations Involving the Hexyloxy Side Chain
The hexyloxy group consists of an ether linkage to the aromatic ring. Ethers are generally stable functional groups. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI. In the case of this compound, such a reaction would likely lead to the formation of 2,3-difluoro-1,4-dihydroxybenzene (2,3-difluorohydroquinone) and 1-halohexane. The aliphatic hexyl chain is generally unreactive towards many reagents under standard conditions but could undergo free-radical substitution at high temperatures or under UV irradiation.
Cleavage and Modification Reactions
The chemical reactivity of this compound is characterized by the interplay of its three key structural features: the phenolic hydroxyl group, the difluorinated aromatic ring, and the hexyloxy ether linkage. Reactions can be directed at cleaving the ether bond, modifying the aromatic ring, or involving the phenolic proton.
Ether Cleavage: The ether linkage in this compound can be cleaved under strongly acidic conditions, typically using hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which makes it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophilic attack by the halide ion on the α-carbon of the hexyl group occurs through an S\textsubscript{N}2 mechanism, yielding 2,3-difluorohydroquinone and the corresponding hexyl halide. masterorganicchemistry.com Due to the stability of the sp²-hybridized carbon-oxygen bond of the aryl ether, cleavage leading to a phenol and a halogenated hexyl chain is the favored pathway. masterorganicchemistry.com
Aromatic Ring Modification: The difluorinated benzene (B151609) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. However, the activating, ortho-, para-directing hydroxyl and hexyloxy groups can still facilitate reactions at the positions ortho and para to them. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (S\textsubscript{N}Ar). nih.govyoutube.commasterorganicchemistry.com Strong nucleophiles can potentially displace one of the fluorine atoms, particularly the one at the 2-position, which is ortho to the activating hydroxyl and hexyloxy groups. The rate of such substitutions is generally in the order of F > Cl > Br > I for the leaving group in S\textsubscript{N}Ar reactions. masterorganicchemistry.com
Functional Group Interconversions on the Alkyl Chain
The hexyloxy side chain of this compound offers a site for various functional group interconversions, assuming the reaction conditions are chosen carefully to avoid cleavage of the ether bond. ub.edusolubilityofthings.comvanderbilt.edu
Oxidation: Selective oxidation of the hexyl chain can be achieved under specific conditions. For instance, benzylic-like oxidation is not possible, but radical-based halogenation followed by oxidation could introduce a carbonyl group. For example, free-radical bromination using N-bromosuccinimide (NBS) under light or radical initiation could introduce a bromine atom at various positions on the hexyl chain, which could then be converted to an alcohol or ketone.
Halogenation and Subsequent Substitution: Direct halogenation of the alkyl chain can be followed by nucleophilic substitution to introduce a variety of functional groups. For example, a halide can be displaced by cyanide to form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu
A summary of potential functional group interconversions on the hexyloxy chain is presented in Table 1.
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| C-H (on hexyl chain) | NBS, light/AIBN | C-Br |
| C-Br | NaOH(aq) | C-OH (Alcohol) |
| C-Br | NaCN, DMSO | C-CN (Nitrile) |
| C-CN | H₃O⁺, heat | COOH (Carboxylic Acid) |
| C-CN | LiAlH₄, then H₂O | CH₂NH₂ (Amine) |
| C-OH | PCC, CH₂Cl₂ | C=O (Ketone, if not on terminal carbon) |
Table 1: Potential Functional Group Interconversions on the Hexyloxy Chain
Derivatization Strategies for Advanced Molecular Architectures
The structure of this compound provides multiple handles for derivatization to construct more complex molecules, which is of interest in materials science and medicinal chemistry. nih.govorganic-chemistry.orgwikipedia.org
Cross-Coupling Reactions: The phenolic hydroxyl group can be converted to a triflate (-OTf) or a nonaflate (-ONf), which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. researchgate.net These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the 4-position of the aromatic ring. Furthermore, the bromine atom that can be introduced onto the aromatic ring via electrophilic aromatic substitution can also serve as a handle for such cross-coupling reactions.
Condensation Reactions: The phenolic hydroxyl group can undergo condensation reactions with various electrophiles. ncert.nic.inyoutube.com For instance, it can react with carboxylic acids or their derivatives to form esters, or with aldehydes in the presence of an acid catalyst to form bisphenolic structures.
Oxidative Coupling: Phenols can undergo oxidative coupling to form biphenol or polyphenolic structures. wikipedia.orgacs.orgnih.gov In the case of this compound, oxidative coupling could lead to the formation of a C-C bond between two phenol units, likely at the position ortho to the hydroxyl group.
A summary of derivatization strategies is presented in Table 2.
| Reaction Type | Reactive Site | Typical Reagents/Catalysts | Resulting Structure |
| Suzuki Coupling | C-OTf or C-Br | Arylboronic acid, Pd catalyst, base | Biphenyl derivative |
| Buchwald-Hartwig Amination | C-OTf or C-Br | Amine, Pd catalyst, base | Arylamine derivative |
| Esterification | Phenolic -OH | Carboxylic acid, acid catalyst | Aryl ester |
| Oxidative Coupling | Aromatic Ring | Oxidizing agent (e.g., FeCl₃) | Biphenol derivative |
Table 2: Derivatization Strategies for this compound
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are influenced by its substituents. ijnrd.orgnist.govpbworks.com
Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, such as electrophilic aromatic substitution, the outcome can be under either kinetic or thermodynamic control. pbworks.com The electron-donating hydroxyl and hexyloxy groups and the electron-withdrawing fluorine atoms will influence the stability of the intermediates and products, thereby affecting the reaction pathway. For instance, in electrophilic aromatic substitution, the kinetically favored product may not be the most thermodynamically stable one.
Influence of Substituents on Reaction Rates: The fluorine atoms, being strongly electronegative, generally decrease the rate of electrophilic aromatic substitution by destabilizing the positively charged intermediate (sigma complex). youtube.comkhanacademy.org Conversely, they can accelerate nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer complex. nih.govmasterorganicchemistry.com The bulky hexyloxy group can exert steric hindrance, potentially affecting the rate of reactions at the adjacent positions on the aromatic ring.
Experimental determination of kinetic parameters, such as rate constants and activation energies, would require techniques like stopped-flow spectroscopy or monitoring reaction progress over time using chromatography or spectroscopy. nih.govnih.govcopernicus.org
Applications of 2,3 Difluoro 4 Hexyloxy Phenol in Advanced Materials Science
Liquid Crystalline Materials Development
The molecular architecture of 2,3-Difluoro-4-(hexyloxy)phenol makes it a promising candidate for the synthesis of novel liquid crystalline materials. The rigid phenyl core, combined with a flexible terminal chain, is a fundamental design principle for molecules that exhibit mesophases.
Mesogenic Properties and Anisotropic Phase Behavior
The presence of lateral fluorine substituents on a mesogenic core is known to significantly influence its physical properties. The fluorine atoms in the 2 and 3 positions of the phenol (B47542) ring are expected to have a profound effect on the molecule's shape, polarity, and intermolecular interactions. The strong dipole moment associated with the C-F bonds can enhance molecular interactions, which is a critical factor for the formation of stable liquid crystal phases. acs.orgnih.gov
The anisotropic nature of materials derived from this compound would stem from the orientational order of the molecules within the mesophase, leading to direction-dependent physical properties such as refractive index and dielectric constant.
Role in Bent-Core and Ferroelectric Liquid Crystals
Phenolic derivatives are common precursors for the synthesis of more complex liquid crystal molecules, including those with a "bent-core" or "banana" shape. By reacting the hydroxyl group of this compound with appropriate molecular fragments, it is possible to construct five-ring or seven-ring bent-core mesogens. These materials are of immense interest because they can exhibit spontaneous polar ordering and chirality in their mesophases, even when the constituent molecules are achiral. researchgate.net
Furthermore, the lateral fluorine atoms are a key design element in the creation of ferroelectric liquid crystals (FLCs). nih.govtandfonline.com The strong lateral dipole moments introduced by the fluorine atoms can contribute to the spontaneous polarization (Ps) in the chiral smectic C* (SmC*) phase, a hallmark of ferroelectricity in liquid crystals. tandfonline.comtandfonline.com The presence of two adjacent fluorine atoms in the 2,3-difluorophenyl group can lead to a significant local dipole moment, which, when incorporated into a suitable chiral molecular structure, could result in materials with fast electro-optic switching times, making them valuable for display and photonics applications. tandfonline.comtandfonline.com
Structure-Mesomorphism Relationships for Terminal Alkoxy Chains
The length of the terminal alkoxy chain (in this case, hexyloxy) plays a crucial role in determining the type and stability of the mesophases formed. In many homologous series of liquid crystals, increasing the length of the alkoxy chain influences the phase behavior in a predictable manner.
Longer alkoxy chains generally promote the formation of more ordered smectic phases over the less ordered nematic phase due to increased van der Waals interactions between the aliphatic tails. mdpi.comresearchgate.net While shorter chains might favor nematic or monotropic (metastable) phases, intermediate lengths like the hexyloxy group often lead to the appearance of stable smectic phases. nih.gov The table below illustrates a general trend observed in many liquid crystal systems, showing how mesophase type can vary with the number of carbon atoms (n) in the alkoxy chain.
Table 1: General Influence of Alkoxy Chain Length on Mesophase Type
| Number of Carbons (n) in Alkoxy Chain | Typical Mesophase Behavior |
|---|---|
| 1-4 | Often Nematic or Non-mesogenic |
| 5-7 | Nematic and/or Smectic A |
| 8-12 | Predominantly Smectic A and/or Smectic C |
| >12 | Higher-order Smectic phases, sometimes columnar |
This table represents a generalized trend and actual phase behavior can vary significantly based on the specific molecular core.
For this compound, the six-carbon chain is expected to provide a good balance between promoting mesomorphism and maintaining a relatively low melting point, potentially leading to materials with a broad and accessible smectic A or C phase range. tandfonline.com
Organic Electronic and Optical Materials
Phenol derivatives are versatile intermediates in the synthesis of materials for organic electronics, serving as precursors for semiconductors and as components in light-emitting devices. rsc.orgresearchgate.net
Precursor for Organic Semiconductors and Charge Transport Materials
The this compound unit can be incorporated into larger conjugated molecules designed for use as organic semiconductors. Phenols are often used as starting materials to build more complex structures through reactions like etherification or esterification. wikipedia.org The electron-withdrawing nature of the fluorine atoms can be used to tune the electronic energy levels (HOMO/LUMO) of the final semiconductor material. semanticscholar.org This is a critical aspect of designing materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where precise control over energy levels is required to ensure efficient charge injection and transport.
The hexyloxy group serves to enhance the solubility of the resulting large molecules in organic solvents, which is a significant advantage for solution-based processing techniques like spin-coating or inkjet printing. The fluorination can also impact the solid-state packing of the semiconductor molecules, potentially leading to more ordered microstructures that facilitate efficient charge transport.
Table 2: Role of Structural Components in Organic Semiconductor Design
| Structural Component | Primary Function |
|---|---|
| Phenol Core | A reactive handle for further synthesis and a part of the conjugated system. |
| Difluoro-Substitution | Modulates HOMO/LUMO energy levels; influences molecular packing. |
Components in Organic Light-Emitting Diode (OLED) Systems
In the context of OLEDs, molecules containing fluorinated phenyl rings and alkoxy chains are used as hosts, dopants, or components of charge-transport layers. While this compound itself is not an emitter, it serves as a valuable precursor for synthesizing active OLED materials. rsc.org
For instance, it could be used to create host materials for phosphorescent OLEDs (PhOLEDs). The high bond energy of the C-F bond can lead to a high triplet energy level in the final molecule, which is a key requirement for host materials to prevent energy loss from the phosphorescent dopant. The difluoro-substitution can also enhance the electron-transporting properties of a material.
Furthermore, the hexyloxy group can be used to ensure good film formation and prevent crystallization in the thin-film state, which is crucial for the longevity and efficiency of an OLED device. The combination of electronic tuning through fluorination and processability through the alkoxy chain makes derivatives of this compound potentially useful in developing next-generation display and lighting technologies.
Influence on Refractive Index and Optical Anisotropy
The incorporation of fluorine atoms into liquid crystal (LC) molecules has a profound impact on their physical properties, including refractive index and optical anisotropy (Δn), which are critical for display and photonic applications. While specific data for this compound is not extensively documented in isolation, the effects of its structural motifs—the difluorinated phenol core and the alkoxy chain—are well-established in the broader context of liquid crystal research.
Polymer Chemistry and Macro-Molecular Applications
The unique combination of a reactive phenol group, a fluorinated aromatic ring, and an alkyl chain makes this compound a valuable building block in polymer chemistry.
Monomer or Building Block for Functional Polymer Synthesis
The phenolic hydroxyl group in this compound provides a reactive site for various polymerization reactions. It can be readily converted into other functional groups, such as esters or ethers, to create monomers for step-growth polymerization, leading to the formation of polyesters, polyethers, or polycarbonates. The presence of the fluorine atoms on the aromatic ring imparts desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.
For instance, fluorinated aromatic polyesters are known for their high-performance properties. The incorporation of the this compound unit into a polyester (B1180765) backbone would introduce both fluorine and a flexible side chain. The fluorine atoms can enhance interchain interactions and improve the polymer's thermal stability, while the hexyloxy side chain can increase solubility and processability, and also influence the polymer's morphology and mechanical properties. While direct polymerization studies of this compound are not widely reported, the synthesis of fluorinated monomers for the creation of hydrophobic surfaces is a well-established field. rsc.org The principles applied in these studies, where fluorinated monomers are designed and synthesized to create copolymers with specific surface properties, are directly applicable to the potential use of this compound. rsc.org
Design of Polymer-Incorporated Fluorinated Systems
Beyond serving as a primary monomer, this compound can be incorporated as a functional additive or comonomer in various polymer systems to tailor their properties. The fluorinated phenyl ring can introduce hydrophobicity and oleophobicity to the polymer surface, which is advantageous for applications such as anti-fouling coatings and low-friction surfaces.
The design of such systems often involves the strategic placement of the fluorinated moiety. For example, by grafting polymers containing the this compound unit onto a substrate, a surface with a low surface energy can be created. The fluorinated segments tend to migrate to the polymer-air interface, leading to an enrichment of fluorine at the surface and imparting the desired repellent properties. rsc.org This approach is widely used in the development of advanced coatings and functional textiles. ethz.ch The combination of the fluorinated aromatic core and the flexible hexyloxy chain in this compound could offer a unique balance of surface activity and compatibility with the polymer matrix.
Supramolecular Chemistry and Crystal Engineering
The ability of molecules to self-assemble into ordered structures through non-covalent interactions is the cornerstone of supramolecular chemistry and crystal engineering. The molecular structure of this compound is rich in features that can drive self-assembly.
Self-Assembly Motifs and Non-Covalent Interactions
The interplay of various non-covalent interactions governs the self-assembly of this compound in the solid state. wikipedia.orgyoutube.com These interactions include:
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. This allows for the formation of robust hydrogen-bonded chains or networks, which are fundamental motifs in crystal engineering. brighton.ac.uk
Halogen Bonding: The fluorine atoms on the aromatic ring can participate in halogen bonding, where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile. wikipedia.org This interaction, though weaker than hydrogen bonding, is highly directional and can be used to control the packing of molecules in a crystal lattice.
π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring can promote π-π stacking interactions with other aromatic systems. The face-to-face arrangement of the rings contributes to the stability of the crystal structure.
The fluorination of phenolic compounds has been shown to enhance their hydrogen bond donor ability, making them more effective building blocks for multicomponent self-assembled monolayers. brighton.ac.ukrsc.org This increased efficacy is attributed to both the enhanced acidity of the phenolic proton and the potential for additional stabilizing C-H···F interactions. brighton.ac.uk
| Interaction Type | Key Structural Feature | Role in Self-Assembly |
| Hydrogen Bonding | Phenolic -OH group | Formation of robust chains and networks |
| Halogen Bonding | C-F bonds | Directional control of molecular packing |
| π-π Stacking | Fluorinated aromatic ring | Stabilization through aromatic interactions |
| Van der Waals Forces | Hexyloxy chain | Efficient space-filling and crystal packing |
Host-Guest Chemistry and Molecular Recognition
While there are no specific reports on the use of this compound in host-guest chemistry, its structural features suggest potential applications in this area. Phenol-based macrocycles, such as calixarenes, are well-known host molecules that are synthesized from phenols and formaldehyde. nih.gov The principles of host-guest chemistry rely on the ability of a host molecule to recognize and bind a specific guest molecule through non-covalent interactions.
The cavity of a hypothetical macrocycle synthesized from this compound would be lined with fluorine atoms and hexyloxy groups. The fluorinated interior could exhibit a preference for binding fluorinated guest molecules through fluorous interactions. rsc.org Furthermore, the phenolic hydroxyl groups, if oriented towards the cavity, could act as recognition sites for guest molecules capable of hydrogen bonding. The development of highly fluorinated cyclodextrins that show preferential interactions with fluorinated guests highlights the potential of using fluorinated building blocks in the design of novel host systems. rsc.org The ability to modulate the afterglow properties of fluoroquinolones through host-guest doping with boric acid further illustrates the potential for creating functional systems based on these interactions. nih.gov
Conclusion and Future Research Perspectives
Synthesis and Characterization Achievements for 2,3-Difluoro-4-(hexyloxy)phenol
While specific literature detailing the synthesis of this compound is scarce, its preparation can be logically inferred from established methodologies in organic chemistry for analogous structures. A plausible and efficient synthetic pathway would likely commence from a commercially available precursor, such as 2,3-difluorophenol (B1222669) or 1,2,3-trifluorobenzene (B74907).
A common and effective method for forming the hexyloxy side chain is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
A Proposed Synthetic Pathway: A likely two-step synthesis starting from 1,2,3-trifluorobenzene is outlined below. This approach offers good regiochemical control.
Nucleophilic Aromatic Substitution: 1,2,3-Trifluorobenzene can undergo regioselective nucleophilic aromatic substitution with sodium hexoxide. The para-position to the central fluorine atom is activated, leading to the formation of 1,2-difluoro-3-(hexyloxy)benzene.
Hydroxylation: The resulting aryl fluoride (B91410) can then be converted to the target phenol. This can be achieved through various methods, including a subsequent nucleophilic aromatic substitution with a hydroxide (B78521) source under forcing conditions or through a more sophisticated metal-catalyzed hydroxylation reaction.
An alternative, more direct route would involve the alkylation of 2,3-difluorophenol.
Alkylation of 2,3-Difluorophenol: 2,3-Difluorophenol would be treated with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). The resulting phenoxide would then be reacted with 1-bromohexane (B126081) or 1-iodohexane (B118524) to yield the desired product, this compound.
The table below summarizes this proposed synthetic approach.
| Step | Reactants | Reagents | Product |
| 1 | 2,3-Difluorophenol | 1. K₂CO₃, Acetone | This compound |
| 2. 1-Bromohexane |
Once synthesized, the structural confirmation and purity assessment of this compound would rely on standard spectroscopic techniques. The expected data from these analyses are crucial for unambiguous identification.
Predicted Spectroscopic Data for Characterization:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the protons of the hexyloxy chain (including a characteristic triplet for the terminal methyl group), and a broad singlet for the phenolic hydroxyl group. The aromatic signals would show complex splitting patterns due to H-H and H-F coupling. |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule. The carbons attached to fluorine would appear as doublets due to C-F coupling. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, appearing as doublets due to F-F coupling, further split by coupling to adjacent protons. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol (broad, ~3300 cm⁻¹), C-H stretches of the alkyl chain (~2850-2950 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and strong C-F stretches (~1100-1250 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₄F₂O₂), which would confirm its elemental composition. |
Insights from Theoretical and Mechanistic Investigations
In the absence of direct experimental studies, the chemical behavior of this compound can be predicted through an understanding of fundamental electronic principles. The molecule's reactivity and properties are governed by the interplay of its constituent functional groups: the phenolic hydroxyl group, the two fluorine atoms, and the hexyloxy ether group.
The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect is most pronounced at the positions ortho and meta to the C-F bonds. This electron withdrawal has several key consequences:
Increased Acidity: The inductive effect of the two fluorine atoms stabilizes the corresponding phenoxide anion formed upon deprotonation of the hydroxyl group. This stabilization increases the acidity (lowers the pKa) of this compound compared to phenol or 4-(hexyloxy)phenol.
Reactivity in Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack. However, the hydroxyl and hexyloxy groups are activating, ortho-para directing groups due to their ability to donate electron density via resonance (+M effect). The ultimate regioselectivity of an electrophilic substitution reaction would depend on the complex interplay between these opposing effects and the specific reaction conditions.
The hexyloxy group, while slightly electron-withdrawing inductively, is a net electron-donating group due to resonance. Its primary role is often to impart lipophilicity and to influence the molecule's physical properties, such as its solubility and melting point, and to enable self-assembly in condensed phases.
Promising Avenues for Advanced Materials Applications
The molecular architecture of this compound makes it a highly promising precursor for the synthesis of advanced materials, particularly in the field of liquid crystals.
Liquid crystal molecules typically consist of a rigid core and one or more flexible terminal chains. The 2,3-difluorophenol moiety provides a rigid, polar core, while the hexyloxy group serves as a flexible tail. The lateral fluorine atoms are particularly significant in the design of modern liquid crystal materials for displays. They can influence key properties such as:
Dielectric Anisotropy: The strong dipole moment of the C-F bonds can be used to tune the dielectric anisotropy of the final liquid crystal mixture, which is a critical parameter for the operation of display devices.
Mesophase Behavior: The size and polarity of the fluorine atoms can affect the intermolecular interactions, influencing the type of liquid crystal phases (e.g., nematic, smectic) and their temperature ranges.
Viscosity and Response Times: Fluorination can impact the rotational viscosity of the molecules, which in turn affects the switching speed of the liquid crystal display.
Therefore, this compound is an ideal intermediate that can be further functionalized. The phenolic hydroxyl group provides a convenient handle for esterification or etherification reactions to attach other rigid or flexible groups, allowing for the systematic construction of complex molecules with tailored properties for specific applications.
Potential Applications Based on Molecular Structure:
| Application Area | Rationale |
| Liquid Crystal Displays (LCDs) | The compound serves as a precursor to calamitic (rod-like) liquid crystals. The difluoro substitution is known to be beneficial for tuning dielectric anisotropy and other physical properties. |
| Organic Electronics | Fluorinated phenolic derivatives can be explored as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where fluorine substitution can enhance charge transport and device stability. |
| Polymer Science | It can be used as a monomer for the synthesis of high-performance polymers, such as poly(aryl ether)s, imparting thermal stability and specific optical properties. |
Unexplored Research Challenges and Potential Future Contributions to Chemical Sciences
The current lack of specific research on this compound means that the field is wide open for exploration. The compound itself represents an unexplored chemical entity whose fundamental properties are yet to be empirically determined.
Key Unexplored Research Challenges:
Definitive Synthesis and Characterization: The first and most crucial step is the development and optimization of a high-yield synthetic route and the full experimental characterization of the compound to establish its precise physical and spectroscopic properties.
Investigation of Physical Properties: A detailed study of its melting point, boiling point, solubility, and pKa would provide foundational data for its potential use. Investigating whether the compound itself exhibits any liquid crystalline or other interesting phase behavior would be a significant contribution.
Exploration of Reactivity: A systematic study of its reactivity, particularly in reactions like electrophilic aromatic substitution, would provide valuable insights into the directing effects of the combined substituents.
Derivatization and Materials Synthesis: The most promising avenue lies in using this compound as a building block. Future work should focus on synthesizing a library of derivatives, such as esters and ethers, and evaluating their properties for applications in liquid crystals, polymers, and other advanced materials.
Potential Future Contributions:
The synthesis and study of this compound and its derivatives could lead to the discovery of novel materials with superior properties. Contributions could include the development of new liquid crystal mixtures with improved performance for next-generation displays, or new fluorinated polymers with enhanced thermal and chemical resistance. Furthermore, given the prevalence of fluorinated phenols in bioactive molecules, exploring its potential as a scaffold in medicinal chemistry could also be a fruitful line of inquiry.
Q & A
Q. What are the optimal synthetic routes for 2,3-difluoro-4-(hexyloxy)phenol, and how can yield and purity be maximized?
Methodological Answer: Synthesis typically involves nucleophilic substitution of a phenol derivative with a hexyloxy group. Key steps include:
- Reagent Selection: Use 2,3-difluorophenol, hexyl bromide, and a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone. Catalytic KI enhances reactivity via the Finkelstein mechanism .
- Purification: Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol achieves >99% purity .
- Yield Optimization: Reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric excess of alkylating agent (1.2–1.5 eq) improve yields (reported up to 82%) .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Advanced Research Questions
Q. How does 2,3-difluoro-4-(hexyloxy)phenylboronic acid (derived from the parent phenol) perform in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The boronic acid derivative (C₁₂H₁₇BF₂O₃, CAS 121219-20-3) is synthesized via lithiation-borylation. Key considerations:
- Reaction Conditions: Pd(PPh₃)₄ catalyst, aqueous Na₂CO₃, DME solvent, 80°C .
- Applications: Coupling with aryl halides to synthesize biaryl ethers (e.g., for liquid crystal or pharmaceutical intermediates).
- Challenges: Steric hindrance from the hexyloxy group may reduce coupling efficiency; optimize ligand (e.g., SPhos) and temperature .
Q. What computational models predict the solubility and phase behavior of this compound in mixed solvents?
Methodological Answer:
- NRTL Model: Correlates liquid-liquid equilibrium data (e.g., for extraction optimization). Parameters include activity coefficients and binary interaction terms .
- COSMO-RS: Predicts solubility in solvents like ethanol or hexane based on sigma profiles. Validate with experimental cloud-point measurements.
Q. How do structural modifications (e.g., alkoxy chain length) impact the compound’s biological activity in pharmaceutical applications?
Methodological Answer:
Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?
Methodological Answer:
Q. How is this compound utilized in liquid crystal formulations, and what thermal stability challenges arise?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
